molecular formula C15H14N6 B1194062 5-Imino-1-phenyl-4-(phenylhydrazinylidene)-3-pyrazolamine CAS No. 70649-20-6

5-Imino-1-phenyl-4-(phenylhydrazinylidene)-3-pyrazolamine

Cat. No.: B1194062
CAS No.: 70649-20-6
M. Wt: 278.31 g/mol
InChI Key: JDBSGKGTKLQVEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-imino-1-phenyl-4-(phenylhydrazinylidene)-3-pyrazolamine is a member of phenylhydrazines.

Properties

CAS No.

70649-20-6

Molecular Formula

C15H14N6

Molecular Weight

278.31 g/mol

IUPAC Name

1-phenyl-4-phenyldiazenylpyrazole-3,5-diamine

InChI

InChI=1S/C15H14N6/c16-14-13(19-18-11-7-3-1-4-8-11)15(17)21(20-14)12-9-5-2-6-10-12/h1-10H,17H2,(H2,16,20)

InChI Key

JDBSGKGTKLQVEM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC2=C(N(N=C2N)C3=CC=CC=C3)N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(N(N=C2N)C3=CC=CC=C3)N

70649-20-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-phenyl-4-phenylazo-1H-pyrazole-3,5-diamine was prepared using 200 mg (1.2 mmol) of 2-(phenylhydrazono)malononitrile, which was derived from aniline (10 mL, 107 mmol) and malononitrile (161 mmol), and phenylhydrazine (767 mg, 7.1 mmol). Solids had not formed after heating the reaction at 75° C. for 3 hrs, however, analysis of the reaction solution by TLC indicated that no starting material remained. The solution was allowed to cool to ambient temperature and the solvent was evaporated. The residue was dissolved in ethyl acetate and then precipitated by the addition of hexanes. The resulting solid was isolated by filtration and dried to yield 77 mg (23%) of the compound as an orange coloured solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
161 mmol
Type
reactant
Reaction Step Three
Quantity
767 mg
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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